molecular formula C15H16ClNO4S B2903903 N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 1171535-55-9

N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide

Cat. No.: B2903903
CAS No.: 1171535-55-9
M. Wt: 341.81
InChI Key: ZCNQVZDOWLMSQG-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide is a chemical compound featuring a sulfonamide functional group, designed for research applications. Sulfonamides incorporating a 5-chloro-2-hydroxyphenyl scaffold are investigated for their potential biological activities. Research indicates that analogous compounds have demonstrated significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, structurally related bis(sulfonamide) derivatives are being explored in early-stage research for their potential as inhibitors of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1) , a target associated with inflammatory processes, pain, and cancer . The molecular structure of this reagent, which combines a substituted benzenesulfonamide with a 5-chloro-2-hydroxyphenyl group, provides a versatile backbone for medicinal chemistry and drug discovery research. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-3-21-14-7-4-10(2)8-15(14)22(19,20)17-12-9-11(16)5-6-13(12)18/h4-9,17-18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNQVZDOWLMSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxyaniline and 2-ethoxy-5-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-chloro-2-hydroxyaniline is dissolved in a suitable solvent like dichloromethane, and the 2-ethoxy-5-methylbenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds with similar structures to N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide exhibit anti-cancer properties. For instance, phenoxy derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines. These studies suggest that such compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Studies involving sulfonamide derivatives indicate that they can modulate inflammatory responses, potentially serving as therapeutic agents in conditions characterized by excessive inflammation .

Analgesic Properties

Similar compounds have been evaluated for their analgesic effects. For example, certain sulfonamide derivatives have demonstrated significant pain-relieving properties, making them candidates for further development as analgesics .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, typically starting from readily available phenolic compounds and utilizing sulfonation reactions. The development of derivatives has led to a variety of analogs that may enhance efficacy or reduce side effects compared to the parent compound.

Case Study 1: Cytotoxicity Assessment

A study investigated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anti-cancer agent.

Case Study 2: In Vivo Anti-inflammatory Study

In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain compared to control groups, suggesting effective anti-inflammatory properties. Further research is needed to elucidate the underlying mechanisms.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-CancerSignificant cytotoxicity against cancer cells
Anti-inflammatoryReduction in inflammation markers
AnalgesicPain relief comparable to standard analgesics

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it may inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Structural Analogues with Halogen and Hydroxyl Substitutions

Compounds sharing the N-(5-chloro-2-hydroxyphenyl) group exhibit variations in their sulfonamide-linked aromatic systems, which influence their physicochemical and biological properties.

Table 1: Key Structural and Physical Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Biological Activity (if reported) Reference
N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide (Target) C₁₅H₁₅ClNO₄S 340.80 5-Cl, 2-OH, 2-OEt, 5-Me Not reported Inferred antimicrobial/antimycobacterial
N-(5-chloro-2-hydroxyphenyl)-5-(hexylamino)pyrazine-2-carboxamide C₁₇H₁₉ClN₄O₂ 362.87 5-Cl, 2-OH, hexylamino-pyrazine 249.3–251.9 Antimycobacterial
N-(5-chloro-2-methylphenyl)benzenesulfonamide C₁₃H₁₂ClNO₂S 281.76 5-Cl, 2-Me Not reported Not specified
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide C₁₄H₁₂ClNO₄S 333.77 5-Cl, 2-OH, 4-MeSO₂ Not reported Not specified

Key Observations :

  • Halogen Effects : The presence of chlorine at the 5-position is common in antimicrobial agents (e.g., pyrazine-carboxamides in ), where it enhances lipophilicity and target binding.
  • Hydroxy vs. Methoxy Groups : The 2-hydroxy group in the target compound may improve water solubility compared to methoxy analogues (e.g., N-(2-methoxy-5-chlorophenyl) derivatives in ), but could reduce membrane permeability.

Functional Group Variations in Sulfonamide Derivatives

The ethoxy and methyl groups in the target compound differentiate it from other sulfonamides with alternative substituents:

Table 2: Functional Group Impact on Properties
Compound Class Substituents Key Effects Example Compound Reference
Alkylamino-pyrazine derivatives Long alkyl chains (e.g., hexyl) Enhanced lipophilicity; antimycobacterial activity Compounds 7b–7f (hexyl to octyl chains)
Methanesulfonyl derivatives 4-MeSO₂ Electron-withdrawing effects; potential enzyme inhibition 5-Chloro-2-hydroxy-N-[4-(MeSO₂)phenyl]benzamide
Halogenated phenylsulfonamides 5-Cl, 2-Me Moderate lipophilicity; structural simplicity N-(5-chloro-2-methylphenyl)benzenesulfonamide

Research Findings :

  • Antimycobacterial Activity: Pyrazine-carboxamide derivatives (e.g., compound 7d in ) with N-(5-chloro-2-hydroxyphenyl) groups and alkylamino chains showed potent activity, suggesting that the target compound’s ethoxy-methyl substitution may similarly enhance interactions with bacterial targets.
  • Enzyme Inhibition : Methanesulfonyl-substituted benzamides () highlight the role of electron-withdrawing groups in modulating enzyme binding, a property that could extend to the target compound’s sulfonamide core.

Comparison with Ethoxy-Containing Analogues

Ethoxy groups are less common than methoxy in sulfonamide derivatives but offer unique steric and electronic profiles:

  • : Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate contains an ethoxycarbonylpropyl chain, which increases molecular weight and polarity compared to the target compound’s simpler ethoxy group .
  • : N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide shares the 2-ethoxy-5-methylbenzenesulfonamide moiety but incorporates a dimethoxyphenyl-hydroxyethyl group, likely reducing metabolic stability compared to the target’s chloro-hydroxyphenyl group .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its molecular characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological effects.

Molecular Characteristics

  • Molecular Formula : C15H16ClNO3S
  • Molecular Weight : 325.8 g/mol
  • CAS Number : 1421840-44-9

The structure of the compound includes a sulfonamide functional group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with sulfonamide groups are known to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative activity against various cancer cell lines, similar to other sulfonamides.
  • Anti-inflammatory Properties : The presence of a hydroxyl group may enhance anti-inflammatory activity by modulating cytokine production.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and related compounds.

Activity TypeIC50 Value (µM)Reference
FGFR Inhibition4.1
Antiproliferative (KG1)25.3
Antimicrobial ActivityNot specifiedGeneral sulfonamide data

Study on Antiproliferative Effects

A study investigated the antiproliferative effects of various sulfonamide derivatives, including this compound. The results indicated that this compound showed significant inhibition of cell proliferation in KG1 cell lines with an IC50 value of 25.3 µM, suggesting potential utility in cancer therapy .

Enzyme Inhibition Research

Research focusing on enzyme inhibition revealed that compounds similar to this compound could inhibit fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and angiogenesis. The reported IC50 for FGFR inhibition was less than 4.1 nM for structurally related compounds, indicating a strong potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding aniline derivative. For example, reacting 5-chloro-2-hydroxyaniline with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of aqueous sodium carbonate (10%) under stirring at room temperature for 1.5–2 hours yields the product. Post-synthesis purification via recrystallization (e.g., methanol) improves purity, with yields averaging ~70% under optimized conditions. Critical parameters include stoichiometric ratios, solvent choice, and reaction time .

  • Key Data :

ParameterCondition
Reactants5-chloro-2-hydroxyaniline, sulfonyl chloride
Base10% Na₂CO₃ (aq.)
Reaction Time1.5–2 hours
PurificationMethanol recrystallization
Yield~70%

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation involves spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and sulfonamide NH (δ 10–12 ppm, broad).
  • FT-IR : Stretching vibrations for S=O (~1350 cm⁻¹), N–H (~3300 cm⁻¹), and C–O (ethoxy, ~1250 cm⁻¹).
  • X-ray Crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during sulfonamide synthesis (e.g., over-sulfonylation or hydrolysis)?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at 0–25°C to suppress hydrolysis of sulfonyl chloride.
  • Base Selection : Use mild bases (e.g., Na₂CO₃) instead of strong bases (NaOH) to avoid deprotonating sensitive hydroxyl groups.
  • Protecting Groups : Temporarily protect the phenolic –OH group (e.g., acetyl) before sulfonylation, followed by deprotection .

Q. How do substituent positions (e.g., chloro, ethoxy) influence the compound’s reactivity in nucleophilic substitution or enzyme inhibition studies?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing chloro group meta to the sulfonamide enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic attacks.

  • Steric Effects : Ethoxy and methyl groups ortho to the sulfonamide may hinder binding in enzyme active sites. Computational docking studies (e.g., AutoDock Vina) can model interactions with targets like carbonic anhydrase or NLRP3 inflammasome .

    • Example Data :
Substituent PositionHammett σ ValueImpact on Reactivity
5-Cl (meta)+0.37Increases electrophilicity
2-OCH₂CH₃ (ortho)-0.10Steric hindrance

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how are false positives minimized?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterase inhibition) with controls (e.g., buffer-only, known inhibitors).
  • Cytotoxicity Screening : Pair bioactivity assays with parallel MTT/WST-1 tests to rule out non-specific cell death.
  • Statistical Validation : Apply Z-factor analysis (Z’ > 0.5) to ensure assay robustness .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for sulfonamide derivatives: How to address variability?

  • Methodological Answer : Variability often arises from:

  • Polymorphism : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) to isolate stable forms.
  • Impurities : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95% required for reliable mp) .

Methodological Best Practices

  • Purification : Column chromatography (silica gel, hexane/EtOAc) for intermediates; recrystallization for final products.
  • Stability Testing : Store the compound under inert atmosphere (N₂) at –20°C to prevent oxidation of the ethoxy group.
  • Computational Modeling : Use Gaussian 16 for DFT calculations (B3LYP/6-31G*) to predict reactive sites and spectroscopic profiles .

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